

Application Notes and Protocols for Studying MR1-TCR Interaction with Photolumazine III

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Compound of Interest

Compound Name: Photolumazine III

Cat. No.: B12382123

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the interaction between the Major Histocompatibility Complex class I-related molecule (MR1) and T Cell Receptors (TCRs) in the presence of the microbial metabolite, **Photolumazine III**.

Mucosal-Associated Invariant T (MAIT) cells are a unique population of innate-like T cells that recognize microbial vitamin B metabolites presented by the non-polymorphic MR1 molecule.^[1] This recognition is crucial for immune surveillance against a variety of pathogens. Photolumazine I and III have been identified as MR1 ligands capable of activating MR1-restricted T cell clones.^{[1][2][3][4][5]} Understanding the specifics of the MR1-TCR interaction with ligands like **Photolumazine III** is essential for developing novel therapeutics and vaccines.

The interaction between the MAIT TCR and the MR1-ligand complex is characterized by a triad of hydrogen bonds involving the MAIT TCR, the ribityl moiety of the antigen, and the MR1 molecule.^[1] The alpha chain of the TCR plays a primary role in the recognition of MR1.^[6]

Experimental Protocols

Identification and Quantification of MR1-Restricted T Cells using MR1 Tetramer Staining

This protocol outlines the procedure for staining peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions to identify and quantify T cells specific for MR1 presenting **Photolumazine III**.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
- Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorochrome-conjugated MR1 Tetramers loaded with **Photolumazine III** (investigational) and a negative control ligand (e.g., 6-formylpterin, 6-FP)[7][8]
- Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, TCR β , CD8, CD161, V α 7.2)
- Viability dye (e.g., 7-AAD, DAPI)
- 12x75 mm polystyrene tubes or 96-well plates
- Flow cytometer

Protocol:

- Cell Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Wash the cells twice with PBS.
 - Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of $1-2 \times 10^6$ cells per 50 μ L.
- MR1 Tetramer Staining:

- Centrifuge the MR1 tetramer reagents at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any aggregates that can cause non-specific staining.[\[7\]](#)[\[9\]](#)
- Add the recommended amount of **Photolumazine III**-loaded MR1 tetramer to the cell suspension. A good starting dilution is 1:500 to 1:1000 for bright fluorochromes.[\[7\]](#)[\[8\]](#)
- In a separate tube, add the same amount of 6-FP-loaded MR1 tetramer as a negative control.[\[7\]](#)[\[8\]](#)
- Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Surface Marker Staining:
 - Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 400 x g for 5 minutes.
 - Discard the supernatant.
 - Repeat the wash step.
- Viability Staining and Data Acquisition:
 - Resuspend the cell pellet in 200-300 µL of Flow Cytometry Staining Buffer.
 - Add the viability dye according to the manufacturer's instructions.
 - Acquire a large number of events (at least 1-2 million) on a flow cytometer.[\[7\]](#)

In Vitro T Cell Activation Assay

This protocol describes a co-culture system to assess the activation of MR1-restricted T cells in response to **Photolumazine III** presented by antigen-presenting cells (APCs).

Materials:

- MR1-expressing APC line (e.g., HeLa.MR1, C1R.MR1) or primary APCs
- MAIT cell line or isolated primary MAIT cells
- Complete RPMI-1640 medium
- **Photolumazine III**
- Control ligands (e.g., 5-OP-RU as a positive control, 6-FP as a negative control)
- Brefeldin A (for intracellular cytokine staining)
- Fluorochrome-conjugated antibodies against activation markers (e.g., CD69, CD137) and cytokines (e.g., IFN- γ , TNF- α)
- ELISPOT plates and reagents (for cytokine secretion analysis)

Protocol:

- Cell Preparation:
 - Culture MR1-expressing APCs and MAIT cells to the desired density.
 - Harvest and wash the cells.
- Co-culture Setup:
 - Plate MR1-expressing APCs in a 96-well plate (e.g., 5×10^4 cells/well).
 - Add **Photolumazine III** at various concentrations to the APCs. Include wells with positive and negative control ligands, and a no-ligand control.
 - Incubate for 2-4 hours to allow for ligand loading onto MR1.
 - Add MAIT cells to the wells at a suitable Effector:Target ratio (e.g., 1:1).
- Activation Readout (choose one or more):

- Surface Marker Upregulation (Flow Cytometry):
 - After 18-24 hours of co-culture, harvest the cells.
 - Stain with antibodies against T cell markers (e.g., CD3) and activation markers (e.g., CD69, CD137).
 - Analyze by flow cytometry.
- Intracellular Cytokine Staining (Flow Cytometry):
 - After an initial 1-2 hours of co-culture, add Brefeldin A to block cytokine secretion.
 - Incubate for an additional 4-6 hours.
 - Harvest, surface stain, fix, permeabilize, and stain for intracellular cytokines (e.g., IFN- γ , TNF- α).
 - Analyze by flow cytometry.
- Cytokine Secretion (ELISPOT/ELISA):
 - For ELISPOT, use antibody-coated plates and follow the manufacturer's protocol for cell plating and development.
 - For ELISA, collect the supernatant after 24-48 hours of co-culture and measure cytokine concentrations according to the manufacturer's instructions.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol provides a general workflow for measuring the binding affinity and kinetics of the TCR-MR1-**Photolumazine III** interaction using SPR.

Materials:

- SPR instrument and sensor chips (e.g., CM5)

- Recombinant soluble MR1 protein loaded with **Photolumazine III**
- Recombinant soluble TCR protein
- Amine coupling kit (EDC, NHS, ethanolamine)
- SPR running buffer (e.g., HBS-EP+)

Protocol:

- Protein Preparation:
 - Refold soluble MR1 in the presence of **Photolumazine III** and β 2-microglobulin.
 - Purify the MR1-ligand complex and the soluble TCR.
- Chip Immobilization:
 - Immobilize either the MR1-**Photolumazine III** complex or the TCR onto the sensor chip surface using amine coupling.
- Binding Analysis:
 - Inject a series of concentrations of the analyte (the protein not immobilized on the chip) over the sensor surface.
 - Measure the association and dissociation rates.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Quantitative Data Summary

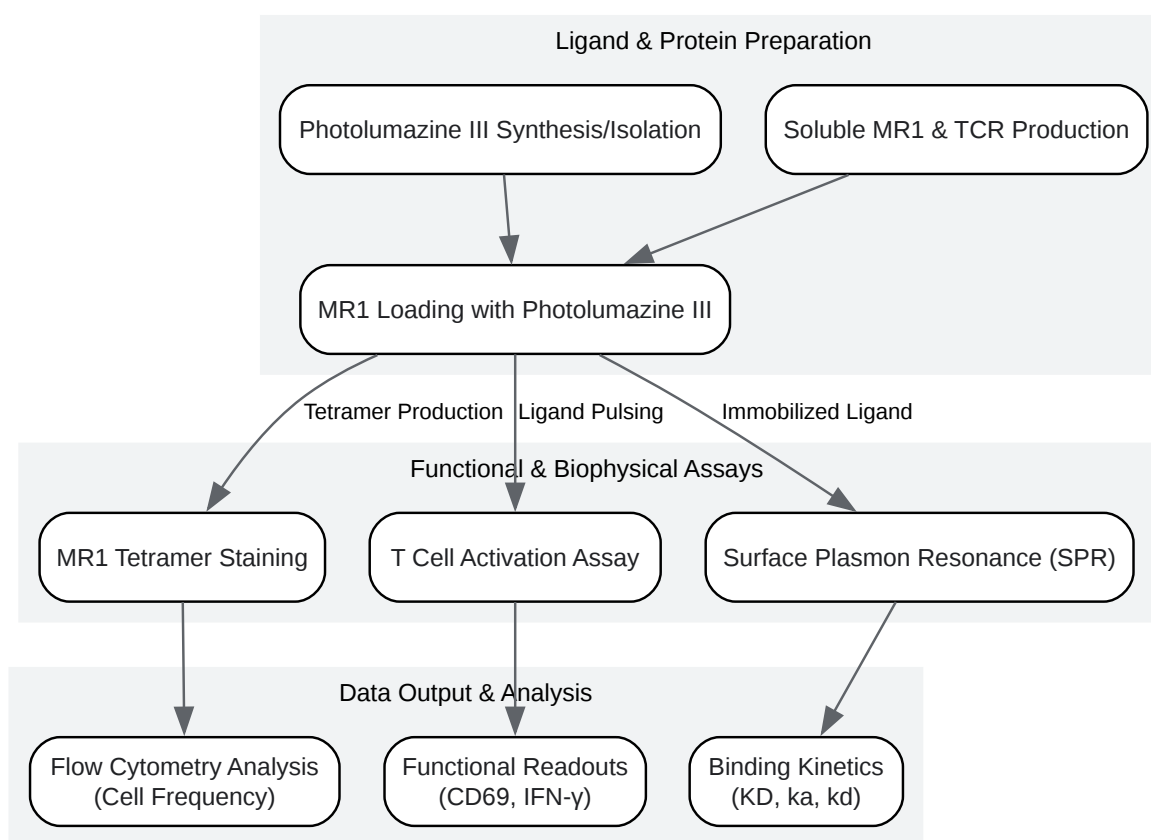
The following table summarizes representative binding affinities for MR1-TCR interactions with different ligands. Note that specific values for **Photolumazine III** are not readily available in the

cited literature and would need to be determined experimentally.

TCR	MR1 Ligand	Binding Affinity (KD)	Reference
A-F7	5-OP-RU	$1 \pm 0.02 \mu\text{M}$	[11]
E8	5-OP-RU	$1.3 \pm 0.1 \text{ nM}$	[11]
A-F7	6-FP	$>150 \mu\text{M}$	[11]
E8	6-FP	$0.6 \pm 0.07 \mu\text{M}$	[11]

Visualizations

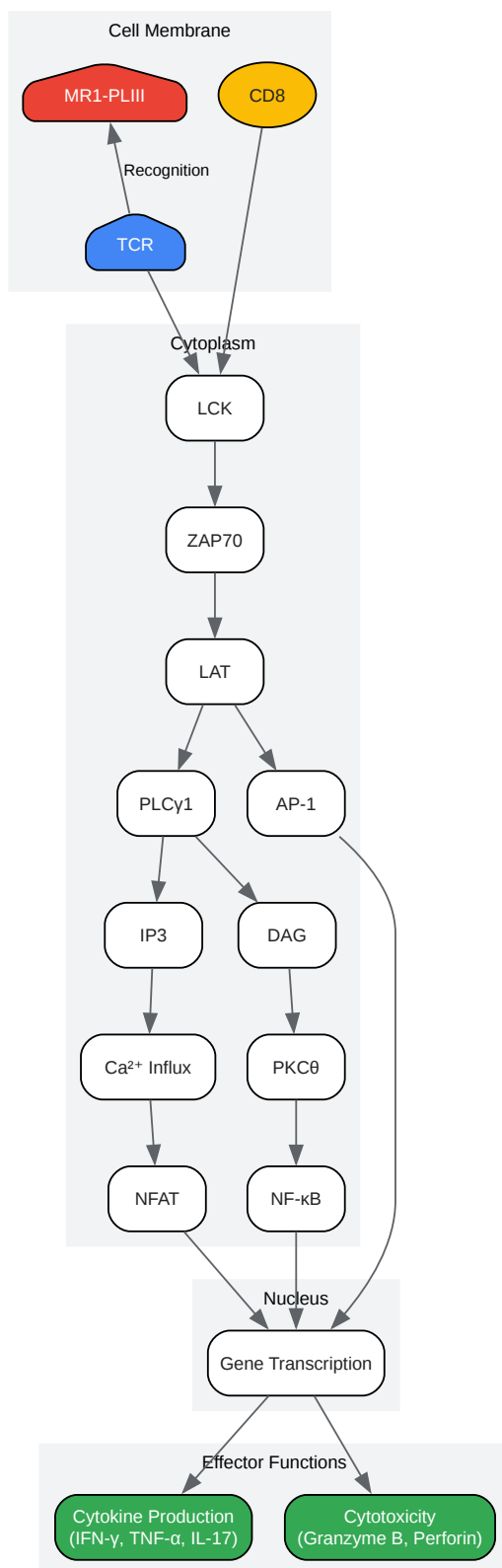
Experimental Workflow for MR1-TCR Interaction Studies



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Caption: Workflow for studying MR1-TCR interactions.

MR1-TCR Signaling Pathway



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Caption: MR1-TCR engagement and downstream signaling.

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